molecular formula C11H9NO3 B3251525 3-Cyano-beta-oxo-benzenepropanoic acid methyl ester CAS No. 209731-74-8

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester

Cat. No. B3251525
M. Wt: 203.19 g/mol
InChI Key: ZOAIIXLGOOLTPF-UHFFFAOYSA-N
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Procedure details

Name
COC(=O)CC(O)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH:9]([CH2:10][C:11](=[O:12])[O:13][CH3:14])[OH:15])[cH:6][cH:7][cH:8]1.[CH2:16]([Cl:17])[Cl:18]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:9]([CH2:10][C:11](=[O:12])[O:13][CH3:14])=[O:15])[cH:6][cH:7][cH:8]1

Inputs

Step One
Name
COC(=O)CC(O)c1cccc(C#N)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)CC(O)c1cccc(C#N)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)CC(=O)c1cccc(C#N)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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